cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone
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Overview
Description
Cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone is a complex organic compound that features a cyclohexyl group, a pyrazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone typically involves multiple steps. One common method starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then reacted with morpholine and cyclohexylmethanone under specific conditions. The reaction mixture is often refluxed in ethanol and then cooled and filtered. The filtrate is acidified with hydrochloric acid to precipitate the product, which is then recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and morpholine rings. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione: Shares the pyrazole and cyclohexyl groups but differs in the presence of a triazole ring.
3,5-Dimethyl-1H-pyrazole derivatives: Similar in structure but lack the morpholine ring.
Uniqueness
Cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone is unique due to the combination of its cyclohexyl, pyrazole, and morpholine rings, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11-15(12(2)18-17-11)14-10-21-9-8-19(14)16(20)13-6-4-3-5-7-13/h13-14H,3-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAMSCXYHJFVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2COCCN2C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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